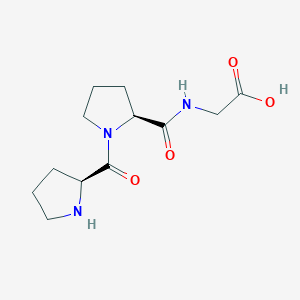
Prolyl-prolyl-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prolyl-prolyl-glycine, also known as PPG, is a tripeptide composed of three amino acids: proline, proline, and glycine. It is a non-proteinogenic peptide that has been extensively studied for its potential applications in the field of medicine and biotechnology. PPG is known for its unique biochemical and physiological properties that make it an attractive molecule for various research studies.
Scientific Research Applications
Plant Stress Resistance
Prolyl-prolyl-glycine and similar compounds like glycine betaine (GB) and proline have been studied for their role in enhancing plant stress resistance. These compounds are known to accumulate in various plant species in response to environmental stresses such as drought, salinity, and extreme temperatures. They contribute to the integrity of enzymes and membranes and aid in osmotic adjustment in plants under stress conditions. Research has explored the introduction of these compounds into plants through genetic engineering or exogenous application, with promising results in increasing growth and crop yield under stress environments (Ashraf & Foolad, 2007).
Dynamics in Polypeptide Chains
Studies on proline and glycine residues, including prolyl-prolyl-glycine, have shown their significant impact on the dynamics of intrachain loop formation in unstructured polypeptide chains. The presence of these residues influences the speed and energetics of loop formation, which is a crucial aspect in protein folding and structure. This understanding is vital for insights into protein behavior and potential biomedical applications (Krieger, Möglich, & Kiefhaber, 2005).
Peptide Absorption in Intestine
Research on dipeptides like prolyl-glycine has provided insights into peptide absorption in the intestine. These peptides are absorbed by different transport systems, influencing the understanding of nutrient absorption and potential therapeutic applications (Lane, Silk, & Clark, 1975).
Collagen Biosynthesis
Prolyl-prolyl-glycine and similar peptides have been studied for their effects on collagen biosynthesis. Understanding their role in this process can have implications in medical research and treatment strategies for conditions related to collagen synthesis and integrity (Willisch, Hiller, Hemmasi, & Bayer, 1991).
Nutritional and Physiological Effects
The presence of peptides like prolyl-glycine in human blood after ingestion and their impact on physiological processes such as elastin synthesis in human dermal fibroblasts have been studied. These findings are significant in the context of nutrition, skin health, and potential therapeutic applications (Shigemura et al., 2012).
properties
CAS RN |
16875-10-8 |
|---|---|
Product Name |
Prolyl-prolyl-glycine |
Molecular Formula |
C12H19N3O4 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C12H19N3O4/c16-10(17)7-14-11(18)9-4-2-6-15(9)12(19)8-3-1-5-13-8/h8-9,13H,1-7H2,(H,14,18)(H,16,17)/t8-,9-/m0/s1 |
InChI Key |
LEIKGVHQTKHOLM-IUCAKERBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)O |
SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)O |
Other CAS RN |
16875-10-8 |
sequence |
PPG |
synonyms |
L-prolyl-L-prolyl-glycine Pro-Pro-Gly prolyl-prolyl-glycine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




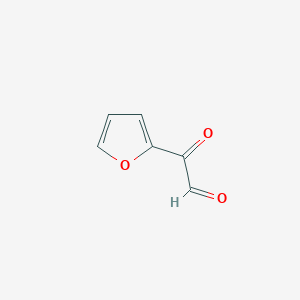
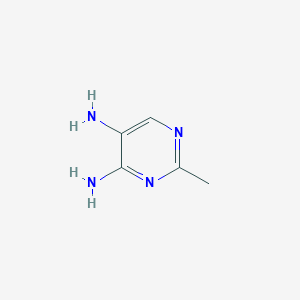


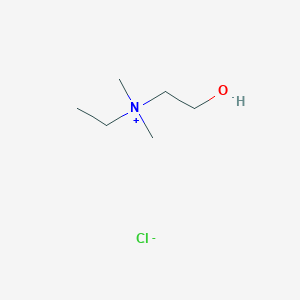




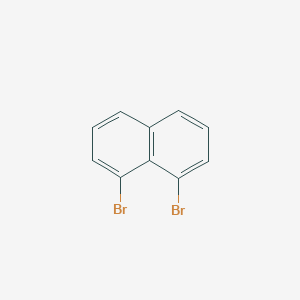
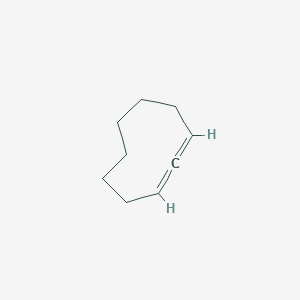
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-](/img/structure/B102961.png)
